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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the cloning and expression of the

human Transmembrane Protein 45B (TMEM45B) in mammalian cells. This document includes

detailed protocols, data interpretation guidelines, and visualizations to facilitate the study of

TMEM45B's role in various cellular processes, particularly in cancer biology.

Introduction to TMEM45B
Transmembrane Protein 45B (TMEM45B) is a multi-pass membrane protein with emerging

roles in both innate immunity and cancer progression.[1][2] Localized primarily in the Golgi

apparatus, endosomes, and lysosomes, TMEM45B has been implicated in the regulation of cell

proliferation, migration, and invasion in various cancer types, including lung, pancreatic,

prostate, and gastric cancers.[1][3][4][5] Its expression is often upregulated in tumor tissues

compared to their normal counterparts, suggesting its potential as a prognostic biomarker and

a therapeutic target.[1][5][6] Studies have linked TMEM45B to the modulation of key signaling

pathways, such as the JAK/STAT3 and Wnt/β-catenin pathways, which are critical in

oncogenesis.[4][7]

Quantitative Data Summary
The following tables summarize the reported quantitative data on TMEM45B expression and

the functional consequences of its modulation in different cancer cell lines.
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Table 1: Relative mRNA Expression of TMEM45B in Cancer Cell Lines

Cell Line Cancer Type

Relative TMEM45B
mRNA Expression
(Fold Change vs.
Normal)

Reference

U2OS Osteosarcoma Upregulated [8]

SW1990 Pancreatic Cancer High Expression [6]

PANC-1 Pancreatic Cancer High Expression [6]

BGC-823 Gastric Cancer Upregulated [4]

MGC-803 Gastric Cancer Upregulated [4]

SGC-7901 Gastric Cancer Upregulated [4]

HGC-27 Gastric Cancer Upregulated [4]

LTL-313H
Prostate Cancer (High

Metastatic)
Significantly Increased [5]

LTL-331
Prostate Cancer (High

Metastatic)
Significantly Increased [5]

Table 2: Quantitative Effects of TMEM45B Knockdown on Cancer Cell Function
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Cell Line Cancer Type Assay

Quantitative
Effect of
TMEM45B
Knockdown

Reference

U251 Glioma Migration
~40% reduction

in migrated cells
[9]

U373 Glioma Migration
~56% reduction

in migrated cells
[9]

U251 Glioma Invasion
~56% reduction

in invaded cells
[9]

U373 Glioma Invasion
~64% reduction

in invaded cells
[9]

SW1990
Pancreatic

Cancer
Proliferation

Significant

reduction
[6]

PANC-1
Pancreatic

Cancer
Proliferation

Significant

reduction
[6]

SW1990
Pancreatic

Cancer

Migration/Invasio

n

Significant

reduction
[6]

PANC-1
Pancreatic

Cancer

Migration/Invasio

n

Significant

reduction
[6]

U2OS Osteosarcoma Proliferation
Significant

suppression
[8]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways involving TMEM45B and the general

experimental workflow for its study.
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Caption: TMEM45B Signaling Pathways.
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Cloning

Expression and Analysis

1. RNA Isolation
(e.g., from U2OS cells)

2. cDNA Synthesis

3. PCR Amplification of TMEM45B ORF

5. Ligation

4. pcDNA3.1(+) Vector Preparation
(Restriction Digest)

6. Transformation into E. coli

7. Plasmid Purification

8. Transfection into Mammalian Cells
(e.g., HEK293T)

9. Expression Verification
(qPCR, Western Blot)

10. Functional Assays
(Proliferation, Migration, Invasion)

Click to download full resolution via product page

Caption: TMEM45B Cloning and Expression Workflow.
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Experimental Protocols
Protocol 1: Cloning of Human TMEM45B into
pcDNA3.1(+) Expression Vector
Objective: To clone the full-length open reading frame (ORF) of human TMEM45B into a

mammalian expression vector for subsequent overexpression studies.

Materials:

Human cancer cell line with high TMEM45B expression (e.g., U2OS)

RNA extraction kit (e.g., TRIzol Reagent)

Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase)

High-fidelity DNA polymerase (e.g., Phusion High-Fidelity DNA Polymerase)

pcDNA3.1(+) vector

Restriction enzymes (e.g., HindIII and XhoI) and corresponding buffers

T4 DNA Ligase and buffer

Competent E. coli (e.g., DH5α)

LB agar plates with ampicillin (100 µg/mL)

Plasmid miniprep kit (e.g., QIAprep Spin Miniprep Kit)

Nuclease-free water

PCR purification kit

Gel extraction kit

Procedure:

RNA Isolation and cDNA Synthesis:
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Culture U2OS cells to 80-90% confluency.

Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with

oligo(dT) primers.

PCR Amplification of TMEM45B ORF:

The NCBI reference sequence for human TMEM45B is NM_138788.3. The coding

sequence (CDS) is 828 bp.

Design primers to amplify the full ORF. Incorporate restriction sites for HindIII (forward

primer) and XhoI (reverse primer) (underlined) and a Kozak sequence (bold) in the

forward primer for optimal translation initiation.

Forward Primer: 5'-CCCAAGCTTGCCACCATGGCCAATTTCGGCGGCCAC-3'

Reverse Primer: 5'-CCGCTCGAGTCAGGCCTTGTCGTCGTCGTC-3'

Perform PCR using a high-fidelity DNA polymerase with the following cycling conditions (to

be optimized based on the polymerase used):

Initial denaturation: 98°C for 30 seconds

30-35 cycles of:

Denaturation: 98°C for 10 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 30 seconds

Final extension: 72°C for 5-10 minutes

Run the PCR product on a 1% agarose gel to confirm the expected size (~850 bp). Purify

the PCR product using a PCR purification kit.

Restriction Digest and Ligation:
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Digest both the purified PCR product and the pcDNA3.1(+) vector with HindIII and XhoI

restriction enzymes. Follow the enzyme manufacturer's protocol for reaction setup and

incubation times.

Purify the digested vector and insert from an agarose gel using a gel extraction kit.

Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3

(vector:insert) using T4 DNA Ligase. Incubate at 16°C overnight or at room temperature

for 1-2 hours.

Transformation and Plasmid Purification:

Transform the ligation mixture into competent E. coli cells.

Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and

incubate overnight at 37°C.

Pick several colonies and grow them overnight in LB broth with ampicillin.

Isolate plasmid DNA using a miniprep kit.

Verification of the Construct:

Verify the presence and orientation of the insert by restriction digestion of the purified

plasmid with HindIII and XhoI.

Confirm the sequence of the TMEM45B insert by Sanger sequencing using a T7 promoter

primer for the 5' end and a BGH reverse primer for the 3' end.

Protocol 2: Transient Expression of TMEM45B in
HEK293T Cells
Objective: To transiently express the cloned TMEM45B-pcDNA3.1(+) construct in a mammalian

cell line for functional analysis.

Materials:

HEK293T cells
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

TMEM45B-pcDNA3.1(+) plasmid and empty pcDNA3.1(+) vector (as control)

Transfection reagent (e.g., Lipofectamine 3000)

Opti-MEM I Reduced Serum Medium

6-well tissue culture plates

Phosphate-Buffered Saline (PBS)

Reagents for downstream analysis (e.g., RIPA buffer for Western blot, TRIzol for qPCR)

Procedure:

Cell Seeding:

The day before transfection, seed HEK293T cells in 6-well plates at a density that will

result in 70-90% confluency on the day of transfection (e.g., 5 x 10^5 cells per well).

Transfection:

On the day of transfection, prepare the DNA-lipid complexes in separate tubes for the

TMEM45B construct and the empty vector control. For each well:

Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM.

In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.

Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 10-15

minutes at room temperature to allow complex formation.

Aspirate the media from the cells and add 2 mL of fresh, pre-warmed complete culture

medium.
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Add the 250 µL of DNA-lipid complex dropwise to each well. Gently rock the plate to

ensure even distribution.

Incubate the cells at 37°C in a CO2 incubator.

Post-Transfection Analysis:

Harvest the cells 24-48 hours post-transfection for analysis.

For qPCR: Isolate total RNA, synthesize cDNA, and perform quantitative PCR using

TMEM45B-specific primers to confirm overexpression at the mRNA level.

For Western Blot: Lyse the cells in RIPA buffer, quantify protein concentration, and perform

Western blotting using a TMEM45B-specific antibody to confirm overexpression at the

protein level.

For Functional Assays: Seed the transfected cells for proliferation, migration, or invasion

assays as described in the relevant protocols.

Protocol 3: Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of TMEM45B overexpression on cell migration.

Materials:

Transfected HEK293T cells (TMEM45B-pcDNA3.1(+) and empty vector control)

24-well Transwell inserts (8 µm pore size)

Serum-free DMEM

DMEM with 10% FBS (as chemoattractant)

Crystal Violet staining solution

Cotton swabs

Procedure:
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Cell Preparation:

24 hours post-transfection, starve the cells in serum-free DMEM for 6-12 hours.

Trypsinize and resuspend the cells in serum-free DMEM at a concentration of 1 x 10^5

cells/mL.

Assay Setup:

Add 600 µL of DMEM with 10% FBS to the lower chamber of the 24-well plate.

Add 200 µL of the cell suspension (2 x 10^4 cells) to the upper chamber of the Transwell

insert.

Incubate for 12-24 hours at 37°C in a CO2 incubator.

Analysis:

After incubation, carefully remove the non-migrated cells from the upper surface of the

insert with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.

Gently wash the inserts with PBS.

Count the number of migrated cells in several random fields under a microscope.

Quantify the results and compare the migration of TMEM45B-overexpressing cells to the

control cells.

These protocols provide a solid foundation for initiating studies on TMEM45B. Researchers are

encouraged to optimize these procedures for their specific cell lines and experimental

conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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